Nitrobenzyl-dota

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

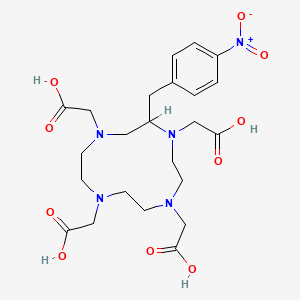

Nitrobenzyl-dota, also known as this compound, is a useful research compound. Its molecular formula is C23H33N5O10 and its molecular weight is 539.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiochemistry

Nitrobenzyl-DOTA as a Bifunctional Chelator

This compound is primarily utilized as a bifunctional chelator for radiolabeling biomolecules. Its ability to form stable complexes with metal ions such as gallium-68 and lutetium-177 makes it valuable in the development of radiopharmaceuticals for imaging and therapeutic applications.

- Stability and Biodistribution : Studies have shown that this compound exhibits high serum stability and favorable biodistribution profiles when conjugated to antibodies or peptides. For instance, a comparative study of this compound with other chelators demonstrated its superior in vivo stability and lower bone uptake of radioisotopes like yttrium-90 .

| Isotope | Chelator | Biological Target | Detection Method |

|---|---|---|---|

| Gallium-68 | This compound | Tumor imaging | PET |

| Lutetium-177 | This compound | Targeted radiotherapy | SPECT |

Bioconjugation

Targeting Moieties

This compound can be conjugated to various targeting moieties, such as peptides or antibodies, enhancing the specificity of drug delivery systems. The nitrobenzyl group allows for photochemical activation, which can be used to control the release of therapeutic agents in response to light.

- Case Study : A study investigated the use of this compound conjugated to cRGD peptides for targeting integrin-rich tumors. The results indicated effective tumor accumulation and potential for use in targeted imaging and therapy .

Photochemistry

Photocleavable Applications

The nitrobenzyl moiety serves as a photocleavable protecting group in various applications. Upon exposure to UV light, it can release the attached biomolecule or drug, allowing for spatial and temporal control over biological processes.

- Applications : this compound has been employed in the design of light-responsive drug delivery systems, where the release of therapeutic agents is triggered by specific wavelengths of light .

Nanotechnology

DNA Nanostructures

In DNA nanotechnology, this compound is used to modify DNA structures for enhanced functionality. It has been incorporated into DNA origami frameworks to create stimuli-responsive devices capable of performing complex tasks.

Propiedades

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWOBSHRAUJBNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O10 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924460 |

Source

|

| Record name | 2,2',2'',2'''-{2-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123317-51-1 |

Source

|

| Record name | Nitrobenzyl-DOTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123317511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.